molecular formula C15H23ClO B13215919 ({[4-(Chloromethyl)heptyl]oxy}methyl)benzene

({[4-(Chloromethyl)heptyl]oxy}methyl)benzene

Cat. No.: B13215919
M. Wt: 254.79 g/mol
InChI Key: ZXPLPUGZJJFDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[4-(Chloromethyl)heptyl]oxy}methyl)benzene is an organic compound with the molecular formula C15H23ClO. It is a chlorinated derivative of heptylbenzene, where a chloromethyl group is attached to the fourth carbon of the heptyl chain, and an oxy group links the heptyl chain to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Chloromethyl)heptyl]oxy}methyl)benzene typically involves the chloromethylation of heptylbenzene. This can be achieved through the reaction of heptylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the chloromethylation reaction followed by purification steps such as distillation and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

({[4-(Chloromethyl)heptyl]oxy}methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amines, ethers, or thioethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

({[4-(Chloromethyl)heptyl]oxy}methyl)benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[4-(Chloromethyl)heptyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Heptylbenzene: Lacks the chloromethyl and oxy groups, making it less reactive.

    Chloromethylbenzene: Contains a chloromethyl group directly attached to the benzene ring, differing in reactivity and applications.

    Benzyl Chloride: Similar in having a chloromethyl group but lacks the heptyl chain.

Uniqueness

({[4-(Chloromethyl)heptyl]oxy}methyl)benzene is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the hydrophobic heptyl chain and the aromatic benzene ring. This combination allows for diverse chemical reactions and applications in various fields.

Properties

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

4-(chloromethyl)heptoxymethylbenzene

InChI

InChI=1S/C15H23ClO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3

InChI Key

ZXPLPUGZJJFDAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCOCC1=CC=CC=C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.